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Compound of Interest

Compound Name: PKUMDL-WQ-2101

Cat. No.: B10752270 Get Quote

An In-depth Analysis of the Allosteric PHGDH Inhibitor for Cancer Research and Drug

Development

This technical guide provides a comprehensive overview of PKUMDL-WQ-2101, a selective

allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). It is intended for

researchers, scientists, and drug development professionals interested in the therapeutic

potential of targeting the serine biosynthesis pathway in cancer. This document details the

compound's chemical properties, biological activity, and mechanism of action, and provides

detailed experimental protocols for its in vitro and in vivo evaluation.

Core Compound Information
PKUMDL-WQ-2101 is a potent and selective, non-NAD+ competing allosteric inhibitor of

PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] By binding

to a site distinct from the active site, it modulates the enzyme's activity and has demonstrated

significant anti-tumor effects in preclinical models, particularly in cancers with high PHGDH

expression.[1][3]

Chemical and Physical Properties
The fundamental chemical and physical characteristics of PKUMDL-WQ-2101 are summarized

in the table below. This information is crucial for the preparation of stock solutions and for use

in various experimental settings.
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Property Value

CAS Number 304481-72-9[3]

Molecular Formula C₁₄H₁₁N₃O₆

Molecular Weight 317.25 g/mol

Appearance Light yellow to dark orange powder

Purity ≥98% (HPLC)

Solubility
Soluble in DMSO (e.g., 2 mg/mL or up to 100

mM)

Storage Store at -20°C

Biological Activity
PKUMDL-WQ-2101 exhibits selective inhibitory activity against PHGDH and demonstrates

potent anti-proliferative effects in cancer cell lines that are dependent on the serine

biosynthesis pathway.

Parameter Value Cell Line/Assay Conditions

PHGDH IC₅₀ 34.8 µM Enzyme inhibition assay

EC₅₀ 7.7 µM
MDA-MB-468 (PHGDH-

amplified breast cancer)

EC₅₀ 10.8 µM
HCC70 (PHGDH-amplified

breast cancer)

Mechanism of Action: Allosteric Inhibition of the
Serine Biosynthesis Pathway
PKUMDL-WQ-2101 functions by inhibiting PHGDH, the first enzyme in the pathway that

converts the glycolytic intermediate 3-phosphoglycerate into serine. This pathway is critical for

cancer cells as serine is a precursor for the synthesis of proteins, nucleotides, and lipids, and it

plays a vital role in maintaining cellular redox balance.
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The inhibitor binds to a predicted allosteric site on PHGDH, referred to as site I, which is

located near the active site. This binding event induces a conformational change that stabilizes

the enzyme in an inactive state, thereby preventing the conversion of its substrate and

inhibiting the entire serine synthesis pathway.
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Mechanism of Action of PKUMDL-WQ-2101.
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Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the

efficacy of PKUMDL-WQ-2101.

In Vivo Xenograft Tumor Growth Study
This protocol outlines the procedure for assessing the anti-tumor activity of PKUMDL-WQ-2101
in a mouse xenograft model using a PHGDH-amplified breast cancer cell line.

1. Cell Culture and Animal Model:

Cell Line: MDA-MB-468 human breast cancer cells.

Animal Model: Female immunodeficient mice (e.g., NOD/SCID or athymic nude), 6-8 weeks

old.

2. Tumor Implantation:

Harvest MDA-MB-468 cells during the exponential growth phase.

Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel.

Inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-150 µL subcutaneously into the flank or

orthotopically into the mammary fat pad of each mouse.

3. Treatment Protocol:

Monitor tumor growth by measuring with digital calipers 2-3 times per week. Calculate tumor

volume using the formula: (Length x Width²) / 2.

When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment

and control groups.

Prepare PKUMDL-WQ-2101 in a suitable vehicle (e.g., DMSO and/or polyethylene glycol,

Tween 80, and saline).
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Administer PKUMDL-WQ-2101 to the treatment group via a clinically relevant route (e.g.,

oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control

group should receive the vehicle only.

Continue treatment for a specified period (e.g., 30-45 days).

4. Endpoint and Analysis:

Monitor animal body weight and overall health throughout the study.

At the end of the study, euthanize the mice and excise the tumors.

Measure the final tumor volume and weight.

Compare the tumor growth between the treatment and control groups to determine the

efficacy of PKUMDL-WQ-2101.
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Workflow for In Vivo Xenograft Study.
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Stable Isotope Labeling and Metabolite Analysis
This protocol uses stable isotope-labeled glucose to trace its incorporation into the serine

biosynthesis pathway and assess the inhibitory effect of PKUMDL-WQ-2101.

1. Cell Culture and Treatment:

Culture MDA-MB-468 cells in standard RPMI-1640 medium.

For the experiment, switch the cells to glucose-free RPMI-1640 medium supplemented with

10 mM [U-¹³C]-glucose, dialyzed fetal bovine serum, and penicillin/streptomycin.

Treat the cells with PKUMDL-WQ-2101 at a desired concentration (e.g., 37 µM) or with a

vehicle control for 24 hours.

2. Metabolite Extraction:

After the incubation period, quickly wash the cells with ice-cold saline.

Quench metabolism and extract metabolites by adding a cold solvent, typically 80%

methanol.

Scrape the cells and collect the cell lysate.

Centrifuge the lysate to pellet the protein and cellular debris.

Collect the supernatant containing the polar metabolites.

3. Metabolite Analysis by Mass Spectrometry:

Analyze the extracted metabolites using a mass spectrometer coupled with liquid

chromatography (LC-MS) or capillary electrophoresis (CE-MS).

Monitor the mass isotopologue distributions of serine, glycine, and other related metabolites.

The incorporation of ¹³C from glucose will result in a mass shift in these molecules.

Quantify the fractional labeling of these metabolites to determine the flux through the serine

biosynthesis pathway.
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4. Data Analysis:

Compare the fractional labeling of serine and glycine between the PKUMDL-WQ-2101-

treated and control cells.

A significant reduction in ¹³C-labeled serine and glycine in the treated cells indicates effective

inhibition of PHGDH.
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Workflow for Stable Isotope Tracing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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